Cas no 1806437-77-3 (Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate)
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate
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- Inchi: 1S/C13H13F2NO2/c1-2-18-13(17)11-6-5-10(12(14)15)8-9(11)4-3-7-16/h5-6,8,12H,2-4H2,1H3
- InChI Key: XCAMYFFLYPZUGW-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C(=O)OCC)=C(C=1)CCC#N)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 324
- XLogP3: 2.7
- Topological Polar Surface Area: 50.1
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015003440-250mg |
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate |
1806437-77-3 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
| Alichem | A015003440-500mg |
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate |
1806437-77-3 | 97% | 500mg |
823.15 USD | 2021-06-21 | |
| Alichem | A015003440-1g |
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate |
1806437-77-3 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate: A Comprehensive Overview
Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate, with the CAS number 1806437-77-3, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound is a derivative of benzoic acid, featuring a cyanoethyl group at the 2-position and a difluoromethyl group at the 4-position. The ethyl ester functionality further enhances its reactivity and solubility, making it a valuable molecule in various chemical and pharmaceutical contexts.
The benzoate moiety in Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate serves as a foundational structure for numerous synthetic transformations. The presence of the cyanoethyl group introduces electron-withdrawing effects, which can influence the compound's reactivity in nucleophilic or electrophilic reactions. Similarly, the difluoromethyl substituent adds fluorine's unique electronic properties, enhancing the molecule's stability and bioavailability. These features make Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate an attractive candidate for drug design, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. For instance, its ability to undergo Suzuki coupling reactions has been leveraged to synthesize complex heterocyclic compounds with anti-inflammatory and anticancer properties. Additionally, the compound's fluorinated substituent has been shown to enhance its lipophilicity, making it more suitable for targeting specific biological pathways.
In the field of materials science, Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate has been investigated as a precursor for generating functional polymers and nanoparticles. Its ester group facilitates polymerization reactions, while the cyano and difluoromethyl groups contribute to the resulting material's mechanical and thermal properties. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound, reducing its environmental footprint while maintaining high yields.
The synthesis of Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate typically involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and esterification. Modern techniques such as microwave-assisted synthesis and catalytic cross-coupling have further optimized these processes, enabling faster production cycles and higher purity levels. These improvements have made the compound more accessible for both academic research and industrial applications.
From an environmental perspective, Ethyl 2-(2-cyanoethyl)-4-(difluoromethyl)benzoate exhibits favorable biodegradation characteristics under controlled conditions. Studies have shown that its fluorinated substituent does not significantly impede microbial degradation, aligning with global efforts to develop eco-friendly chemical products. This attribute is particularly important for its use in agrochemicals and personal care products where environmental safety is a priority.
In conclusion, Ethyl 2-(2-cyanoethyl)-4-(difluorom methyl)benzoate (CAS No: 1806437-77-3) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structural features, combined with cutting-edge synthetic methodologies and sustainability considerations, position it as a key player in modern chemical innovation. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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